3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole

Metabolic stability Fluorine SAR Drug metabolism

This 1,2,4-oxadiazole/pyrrolidine hybrid incorporates a rare ortho-fluorophenyl sulfonyl substituent that introduces conformational bias and alters electrostatic potential versus para-fluoro or unsubstituted analogs. In sulfonamide drug candidates, ortho-fluorination has reduced intrinsic clearance in human liver microsomes by 40–60% and shifted log D₇.₄ by 0.3–0.8 units. With no published bioactivity data, it is an ideal probe for E. coli DNA gyrase/Topo IV screening, matched-pair microsomal stability studies, and diversity-oriented derivatization across three pharmacophoric vectors.

Molecular Formula C18H16FN3O3S
Molecular Weight 373.4
CAS No. 2034285-93-1
Cat. No. B2974060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole
CAS2034285-93-1
Molecular FormulaC18H16FN3O3S
Molecular Weight373.4
Structural Identifiers
SMILESC1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4F
InChIInChI=1S/C18H16FN3O3S/c19-15-8-4-5-9-16(15)26(23,24)22-11-10-14(12-22)17-20-18(25-21-17)13-6-2-1-3-7-13/h1-9,14H,10-12H2
InChIKeyJZFBYHNFBDLWSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole (CAS 2034285-93-1): Structural Characteristics and Research Context


3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole (C₁₈H₁₆FN₃O₃S, MW 373.4 g/mol) belongs to the 1,2,4‑oxadiazole/pyrrolidine hybrid class [1]. It incorporates a 1,2,4‑oxadiazole core substituted at the 5‑position with a phenyl group and at the 3‑position with a pyrrolidin‑3‑yl moiety that carries an N‑(2‑fluorophenyl)sulfonyl group [1]. The InChI Key (JZFBYHNFBDLWSD‑UHFFFAOYSA‑N) confirms it as a discrete chemical entity [2]. At the time of analysis, no peer‑reviewed bioactivity data, pharmacokinetic parameters, or target‑engagement results had been deposited in PubMed, PubChem, ChEMBL, or DrugBank for this compound.

Why Other 1,2,4‑Oxadiazole/Pyrrolidine Analogs Cannot Replace 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole in Structure‑Driven Research


The 2‑fluorophenylsulfonyl group is not a generic decoration; the ortho‑fluorine atom imposes a unique conformational bias on the sulfonyl‑pyrrolidine vector and alters the electrostatic potential surface compared with para‑fluoro, meta‑methoxy, or unsubstituted phenyl analogs [1]. In sulfonamide‑containing drug candidates, ortho‑fluorination has been shown to reduce intrinsic clearance in human liver microsomes by 40–60 % relative to the para isomer and to shift log D₇.₄ by 0.3–0.8 units, directly affecting permeability and metabolic stability [1]. Because the target compound lacks published assay data, substituting a simpler analog eliminates the very structural features that differentiate it, rendering SAR conclusions unreliable and procurement selections scientifically unsupported.

Quantitative Evidence Guide for 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole: Structural Advantages vs. Closest Analogs


Ortho‑Fluorine Substitution Predicts Superior Metabolic Stability Compared with the 4‑Fluorophenyl Analog

Ortho‑fluorination of phenyl sulfonamides sterically shields the sulfonyl moiety from cytochrome P450‑mediated oxidation [1]. Published SAR data on matched molecular pairs show that moving fluorine from the para to the ortho position reduces human liver microsome intrinsic clearance by 40–60 % [1]. This effect is a direct consequence of the 2‑fluorophenylsulfonyl architecture present in 3-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole and is absent in the 4‑fluorophenyl analog.

Metabolic stability Fluorine SAR Drug metabolism

Increased Lipophilicity of the 2-Fluorophenylsulfonyl Group vs. the 3-Methoxyphenylsulfonyl Analog Enhances Predicted Membrane Permeability

The 2‑fluorophenyl fragment contributes a larger hydrophobic increment than the 3‑methoxyphenyl fragment. Fragment‑based log P calculations indicate a Δlog P of approximately 0.7–0.8 units in favor of the 2‑fluorophenylsulfonyl derivative [1]. Higher lipophilicity is directly correlated with improved passive membrane permeability in Caco‑2 and PAMPA models, which is desirable for intracellular target engagement [1].

Lipophilicity LogP Membrane permeability

Class‑Level DNA Gyrase Inhibition Offers a Research Entry Point Not Available for Simple Oxadiazole or Pyrrolidine Monomers

1,2,4‑Oxadiazole/pyrrolidine hybrids have demonstrated nanomolar inhibition of E. coli DNA gyrase. In a published series, compound 16 achieved an IC₅₀ of 120 nM, outperforming novobiocin (IC₅₀ = 170 nM) [1]. Although data for 3-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole specifically are absent, its scaffold places it within a chemotype known to engage this antibacterial target. The 2‑fluorophenylsulfonyl group is expected to further modulate potency based on established SAR trends [1].

DNA gyrase Antibacterial Topoisomerase IV

Recommended Research Application Scenarios for 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole Based on Structural Differentiation


Antibacterial Lead Identification via DNA Gyrase/Topoisomerase IV Screening

Place the compound into a focused library alongside other 1,2,4‑oxadiazole/pyrrolidine hybrids for screening against E. coli DNA gyrase and Topo IV. Its distinct 2‑fluorophenylsulfonyl motif may yield SAR insights unattainable with simpler aryl sulfonyl analogs [1].

Metabolic Stability SAR Probe in Drug Metabolism Studies

Use the compound as a matched‑pair comparator with its 4‑fluorophenyl analog to experimentally quantify the ortho‑fluorine effect on microsomal stability. This approach directly tests class‑level predictions and can guide the design of sulfonamide‑containing drug candidates with improved pharmacokinetic profiles [1].

Fragment‑Based or Combinatorial Chemistry Scaffold

The three distinct pharmacophoric elements (1,2,4‑oxadiazole, pyrrolidine, ortho‑fluorophenyl sulfonamide) offer multiple vectors for parallel derivatization. This scaffold can anchor diversity‑oriented synthesis efforts aimed at generating novel chemical probes for under‑explored biological targets [2].

Quote Request

Request a Quote for 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.